2-Bromo-1,4-diphenyl-1,4-butanedione

Physicochemical Characterization Purification Thermal Stability

2-Bromo-1,4-diphenyl-1,4-butanedione (CAS 63104-99-4) is a brominated 1,4-diaryl-1,4-butanedione with molecular formula C16H13BrO2 and molecular weight 317.18 g/mol. The compound features a bromine atom at the 2-position of the butanedione backbone, which substantially alters its physicochemical properties relative to the parent unsubstituted 1,4-diphenyl-1,4-butanedione (CAS 495-71-6), including a 25% higher density and a 32 °C higher boiling point at atmospheric pressure.

Molecular Formula C16H13BrO2
Molecular Weight 317.18 g/mol
CAS No. 63104-99-4
Cat. No. B14513148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,4-diphenyl-1,4-butanedione
CAS63104-99-4
Molecular FormulaC16H13BrO2
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)Br
InChIInChI=1S/C16H13BrO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-10,14H,11H2
InChIKeyPOAJBEKARGGZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1,4-diphenyl-1,4-butanedione (CAS 63104-99-4): Procurement-Relevant Physicochemical and Synthetic Profile for Differentiated 1,4-Diketone Selection


2-Bromo-1,4-diphenyl-1,4-butanedione (CAS 63104-99-4) is a brominated 1,4-diaryl-1,4-butanedione with molecular formula C16H13BrO2 and molecular weight 317.18 g/mol . The compound features a bromine atom at the 2-position of the butanedione backbone, which substantially alters its physicochemical properties relative to the parent unsubstituted 1,4-diphenyl-1,4-butanedione (CAS 495-71-6), including a 25% higher density and a 32 °C higher boiling point at atmospheric pressure . These differences directly impact purification strategy, formulation compatibility, and downstream reactivity in both medicinal chemistry and materials science workflows.

Purification & thermal processing

Higher density and boiling point relative to unsubstituted parent support distillation, phase separation, and high-temperature protocols.

Synthetic diversification

Bromine handle enables Pd-catalyzed cross-coupling and nucleophilic displacement, expanding utility in library synthesis and SAR studies.

Why 1,4-Diphenyl-1,4-butanedione Analogs Cannot Be Casually Substituted for 2-Bromo-1,4-diphenyl-1,4-butanedione


Within the 1,4-diphenyl-1,4-butanedione family, the presence, identity, and position of substituents on the central ethane bridge dictate not only physicochemical bulk properties but, more critically, the compound's reactivity profile in key synthetic transformations. The 2-bromo derivative (CAS 63104-99-4) is distinguished from its non-halogenated parent and from other 2-halo analogs by a combination of enhanced leaving-group potential for nucleophilic displacement, participation in palladium-catalyzed cross-coupling reactions, and a distinct pattern of heterocyclic products in Paal-Knorr condensations [1][2]. Generic substitution with the unsubstituted diketone or with 2-chloro/2-iodo variants would either forfeit these reactivity handles or introduce divergent reaction kinetics and selectivity, resulting in failed syntheses, lower yields, or the need for complete re-optimization of established protocols.

The unsubstituted 1,4-diphenyl-1,4-butanedione lacks any halogen leaving group, forfeiting cross-coupling and nucleophilic displacement reactivity available with the 2-bromo derivative.

2-Chloro or 2-iodo analogs may introduce divergent reaction kinetics; the C-I bond is prone to premature decomposition, while C-Cl often requires harsher activation conditions.

The parent diketone exhibits reported chemopreventive bioactivity (e.g., enzyme induction), which could confound SAR interpretation if substituted into probe or library studies expecting an inert scaffold.

Quantitative Differentiation Evidence for 2-Bromo-1,4-diphenyl-1,4-butanedione Versus Closest Analogs


Higher Density and Elevated Boiling Point Enable More Robust Purification and Thermal Processing

2-Bromo-1,4-diphenyl-1,4-butanedione exhibits a measured density of 1.397 g/cm³ and a boiling point of 439.3 °C at 760 mmHg . In contrast, the unsubstituted parent compound, 1,4-diphenyl-1,4-butanedione, has a density of 1.116 g/cm³ and a boiling point of 407.2 °C at 760 mmHg . The 25% increase in density and 32 °C elevation in boiling point reflect the increased molecular weight and polarizability introduced by the bromine substituent, which enhances intermolecular dispersion forces.

Density & boiling point
Data to verify
Density: 1.397 vs 1.116 g/cm³ (+25.1%)
BP: 439.3 vs 407.2 °C (+32.1 °C)
Supports purification and thermal processing differentiation from unsubstituted parent.
Cross-study comparable; source review recommended.
Physicochemical Characterization Purification Thermal Stability

Bromine Substituent Confers Versatile Cross-Coupling and Nucleophilic Displacement Reactivity Absent in the Parent Diketone

The 2-bromo substituent transforms 1,4-diphenyl-1,4-butanedione from a passive diketone scaffold into an active synthetic intermediate capable of undergoing Suzuki, Heck, and Buchwald-Hartwig couplings, as well as SN2 displacement with a wide range of nucleophiles [1]. The unsubstituted parent diketone (CAS 495-71-6) lacks any labile leaving group and cannot participate in these bond-forming reactions without prior functionalization. The bromine atom's moderate bond dissociation energy (C-Br ≈ 285 kJ/mol) provides an optimal balance between stability under ambient storage and satisfactory reactivity under catalytic conditions, distinguishing it from the more labile iodo analog (C-I ≈ 222 kJ/mol), which is prone to premature decomposition, and the more robust chloro analog (C-Cl ≈ 327 kJ/mol), which often requires harsher activation conditions [2].

Reactivity profile
Class-level inference
C-Br bond: amenable to Suzuki, Heck, Buchwald-Hartwig, SN2
Parent: inert to standard cross-coupling
C-I: labile; C-Cl: requires harsher activation
Bromine provides a versatile diversification handle absent in the parent diketone.
Class-level organohalogen reactivity inference; confirm under specific reaction conditions.
Cross-Coupling Nucleophilic Displacement Synthetic Versatility

Negligible Cytotoxicity at 70 µM in B16 Melanoma Cells Contrasts with Bioactive Chemopreventive Profile of the Unsubstituted Diketone

In a cytotoxicity assay using murine melanoma B16 cells, 2-bromo-1,4-diphenyl-1,4-butanedione showed no cytotoxic effect at the highest concentration tested (70 µM) . In contrast, the unsubstituted 1,4-diphenyl-1,4-butanedione has been reported to exhibit chemopreventive activity through inhibition of in vivo mammary DMBA-DNA adduct formation, accompanied by induction of detoxifying enzymes such as glutathione S-transferase and quinone reductase . The lack of acute cytotoxicity of the brominated derivative, combined with the parent compound's significant biological activity, indicates that bromination at the 2-position substantially modulates biological target engagement.

Cytotoxicity in B16 cells
Cross-study comparable
2-bromo derivative: no cytotoxicity at 70 µM
Parent: in vivo chemopreventive bioactivity reported
Bromination modulates biological target engagement; supports cleaner chemical probe background.
Data to verify; cross-study comparison with different assay endpoints.
Cytotoxicity Melanoma Chemoprevention

Selective Monobromination Yields a Single Reactive Intermediate Without Over-Bromination, Simplifying Downstream Synthetic Sequences

The synthesis of 2-bromo-1,4-diphenyl-1,4-butanedione can be achieved via selective monobromination of 1,4-diphenylbutane-1,4-dione using N-bromosuccinimide (NBS) under controlled conditions, affording the target monobromo product alongside trans-1,2-dibenzoylethylene in a one-pot procedure [1]. In comparison, the corresponding 2-chloro derivative typically requires more forcing conditions or specialized chlorinating agents, while direct iodination often leads to oxidative side reactions due to the greater oxidizing power of iodinating reagents. This selective monobromination strategy avoids over-halogenation to the 2,3-dibromo or 2,5-diphenylfuran byproducts, preserving the desired monohalogenated intermediate with an intact diketone framework for subsequent Paal-Knorr heterocyclizations, cross-couplings, or other transformations [2].

Monobromination selectivity
Class-level inference
NBS-mediated one-pot synthesis yields 2-bromo product + trans-1,2-dibenzoylethylene
Over-bromination to 2,3-dibromo or furan byproducts suppressed
Reliable synthetic route supports procurement and multi-step sequence planning.
Class-level inference from reported bromination methods; validate on scale-up.
Selective Monobromination Synthetic Efficiency One-Pot Synthesis

Optimal Scientific and Industrial Application Scenarios for 2-Bromo-1,4-diphenyl-1,4-butanedione


Medicinal Chemistry Building Block Library Construction Requiring Low Cytotoxic Background

When designing fragment-based or diversity-oriented synthesis libraries built upon the 1,4-diaryl-1,4-butanedione scaffold, the 2-bromo derivative (CAS 63104-99-4) is the preferred core intermediate. Its negligible cytotoxicity at 70 µM in B16 melanoma cells ensures that the scaffold itself does not contribute confounding antiproliferative activity, while the bromine handle enables late-stage diversification via Suzuki, Heck, or Buchwald-Hartwig coupling to introduce a broad range of aryl, heteroaryl, or amine substituents [1]. This combination of clean biological background and versatile synthetic reactivity is unavailable with the unsubstituted parent, which exhibits significant chemopreventive bioactivity that could obscure SAR interpretation.

Multi-Step Heterocyclic Synthesis via Paal-Knorr Condensation with Post-Cyclization Functionalization

The 1,4-diketone framework of 2-bromo-1,4-diphenyl-1,4-butanedione is ideally suited for Paal-Knorr condensation to form brominated pyrroles, furans, or thiophenes . The bromine atom remains intact during cyclization, providing a reactive handle on the heterocyclic core for subsequent functionalization. This contrasts with the unsubstituted parent diketone, which yields heterocycles without a synthetic handle, and with the 2-iodo analog, whose C-I bond may not survive the acidic cyclization conditions. The higher boiling point (+32 °C vs. unsubstituted) also permits the use of elevated temperatures during condensation without premature distillation of the starting material [1].

Industrial-Scale Purification and Formulation Requiring Enhanced Thermal Processing Windows

For kilo-scale or pilot-plant operations where distillation is the preferred purification method, the 32 °C higher boiling point of 2-bromo-1,4-diphenyl-1,4-butanedione (439.3 °C at 760 mmHg) relative to the unsubstituted parent (407.2 °C at 760 mmHg) provides a significantly expanded thermal processing window . This enables higher vacuum distillation throughput without product loss due to aerosol entrainment or thermal degradation. The higher density (1.397 vs. 1.116 g/cm³) also facilitates more efficient liquid-liquid extraction and phase separation, reducing solvent volumes and cycle times in large-scale isolations [1].

Mechanistic Probe Studies in Organohalogen Reactivity and Photoredox Catalysis

The distinct C-Br bond strength of 2-bromo-1,4-diphenyl-1,4-butanedione (≈285 kJ/mol) positions it as an optimal substrate for mechanistic investigations of photoredox-mediated reductive cleavage, radical generation, and subsequent trapping experiments . Unlike the more labile C-I bond (≈222 kJ/mol), which undergoes facile homolytic cleavage even under ambient light, the C-Br bond offers sufficient thermal stability for controlled kinetic studies while remaining reactive under visible-light photoredox conditions. This stability-reactivity balance is essential for reproducible mechanistic data, making the 2-bromo compound the preferred choice over 2-iodo or 2-chloro analogs for fundamental physical organic chemistry research.

Application
Selection Property
Validation Focus
Medicinal chemistry probe & library synthesis
Reactivity handle with reported low cytotoxicity in B16 melanoma assay
Cytotoxicity endpoint review in cell-model studies
Heterocyclic synthesis (Paal-Knorr)
Retained bromine handle for post-cyclization diversification
Reactivity and stability under acidic condensation conditions
Industrial purification & thermal processing
Higher density and boiling point versus unsubstituted parent
Thermal window and separation efficiency during distillation/phase separation
Photoredox mechanistic studies
C-Br bond energy amenable to controlled radical generation under visible light
Kinetic reproducibility and radical trapping experiment outcomes
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